N-phenyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
Overview
Description
N-phenyl-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.16985928 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mannich Reaction in Synthesis
Piperidinium derivatives have been utilized in the Mannich reaction to synthesize heterocyclic compounds, including carboxamides, demonstrating their utility in creating structurally diverse molecules. This type of reaction highlights the chemical versatility of piperidine-related compounds in synthesizing complex heterocycles (Dotsenko et al., 2012).
Inhibitors of Soluble Epoxide Hydrolase
Compounds with the piperidine motif have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids and related to various diseases. This research indicates the potential for these compounds in therapeutic applications, particularly in cardiovascular and inflammatory diseases (Thalji et al., 2013).
Antituberculosis Activity
The synthesis and evaluation of thiazole-aminopiperidine hybrid analogues have demonstrated promising activity against Mycobacterium tuberculosis. These studies showcase the potential of piperidine derivatives in developing new antituberculosis agents (Jeankumar et al., 2013).
Anti-Angiogenic and DNA Cleavage Studies
Novel piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds have shown significant potential in inhibiting in vivo angiogenesis, highlighting their possible application in cancer therapy (Kambappa et al., 2017).
Conformational and NQR Analysis
The synthesis and analysis of phosphoric triamides containing the piperazine skeleton have provided insights into the conformational properties of these molecules, further enriching the understanding of their chemical behavior and potential applications in various fields (Shariatinia et al., 2012).
Properties
IUPAC Name |
N-phenyl-4-(4-pyridin-2-yltriazol-1-yl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(21-15-6-2-1-3-7-15)24-12-9-16(10-13-24)25-14-18(22-23-25)17-8-4-5-11-20-17/h1-8,11,14,16H,9-10,12-13H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEWZYQWRGKNTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C3=CC=CC=N3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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